3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide
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Overview
Description
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide is a synthetic organic compound characterized by the presence of chloro, cyanomethyl, difluoro, and propan-2-yl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chloro and fluoro groups.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the cyanomethyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and fluorine (F2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(methyl)-2,4-difluoro-N-(propan-2-yl)benzamide
- 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(ethyl)benzamide
- 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-1-yl)benzamide
Uniqueness
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O/c1-7(2)17(6-5-16)12(18)8-3-4-9(14)10(13)11(8)15/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKKRGMLRAXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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